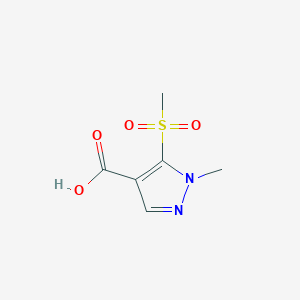

5-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-methyl-5-methylsulfonylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S/c1-8-5(13(2,11)12)4(3-7-8)6(9)10/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQKTFBKKHROKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227070-38-3 | |

| Record name | 5-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Pyrazole Ring Formation via Cyclization of Hydrazine with β-Ketoesters or β-Diketones

A common approach involves reacting methylhydrazine with β-ketoesters or β-diketones to form 1-methyl-pyrazole derivatives. For example, ethyl difluoroacetoacetate is reacted with methylhydrazine in a two-phase system with a weak base (potassium carbonate or sodium bicarbonate) to close the pyrazole ring under controlled temperature (-10°C to 5°C), yielding high purity pyrazole intermediates.

| Step | Reagents/Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| Formation of sodium enolate of ethyl 2,2-difluoroacetoacetate | Sodium ethoxide, 60–65 °C, 2 hours | >98% conversion | High |

| Acidification with CO2 (dry ice) | 0.1–2 kg/cm² pressure, 1–3 hours | Formation of β-ketoacid intermediate | 75–80% yield after distillation |

| Coupling with trialkyl orthoformate in acetic anhydride | 100–105 °C, 6 hours | Formation of alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate | - |

| Ring closure with methylhydrazine and potassium carbonate | Two-phase system, -10 to 0 °C, 1–3 hours | Formation of 1-methyl-pyrazole derivative | 83.8%, 99.9% purity |

Note: Although this example involves difluoromethyl substitution, the methodology is adaptable for methanesulfonyl derivatives by modifying the substituents on the starting β-ketoester or through post-cyclization functionalization.

Introduction of Methanesulfonyl Group

The methanesulfonyl group can be introduced by sulfonylation of the pyrazole ring. This is typically achieved by:

- Starting with a methylthio-substituted pyrazole and oxidizing to the corresponding methylsulfonyl derivative using oxidants like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.

- Alternatively, direct sulfonylation using methanesulfonyl chloride in the presence of a base can be employed on the pyrazole ring if the position is activated.

No direct detailed procedure for this step on 5-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxylic acid was found, but analogous sulfonylation reactions are well-documented in heterocyclic chemistry.

Carboxyl Group Installation

The carboxylic acid at the 4-position is often introduced by:

- Starting from ester precursors (e.g., ethyl pyrazole-4-carboxylate) followed by hydrolysis under acidic or basic conditions.

- Direct carboxylation of the pyrazole ring via lithiation and CO2 quenching is also a possibility but less common due to harsh conditions.

Alternative Synthetic Routes and Improvements

- Patent CN111072566A describes a method for pyrazole derivatives involving silylation reagents, which shortens the synthetic route and operates under milder conditions, improving yield and ease of operation.

- Another method reported (EP 2008996) involves a 5-step synthesis starting from dichloroacetyl chloride and vinyl ether compounds, but it requires low temperatures (-40 to -20 °C) and high pressure (up to 150 °C) during carboxylation, making it less practical.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cyclization of β-ketoesters with methylhydrazine | Ethyl difluoroacetoacetate, methylhydrazine | Potassium carbonate, acetic anhydride | 60–105 °C, 1–6 h, two-phase system | High purity, good yield | Requires careful temperature control |

| Sulfonylation via oxidation of methylthio precursor | Methylthio-pyrazole derivative | m-CPBA or H2O2 | Mild, room temperature | Selective sulfone introduction | Requires precursor synthesis |

| Ester hydrolysis for carboxylation | Pyrazole-4-carboxylate ester | Acid/base hydrolysis | Reflux, aqueous conditions | Straightforward | May affect other sensitive groups |

| Silylation-based method (patent) | Halogen-substituted alkyl-pyrazole | Silylation reagents | Mild, short route | Shorter synthesis, common conditions | Patent-protected, less detailed |

Research Findings and Practical Considerations

- The two-phase ring closure with methylhydrazine and weak base is a robust method for pyrazole ring formation, adaptable for various substituents including sulfonyl groups.

- Oxidation of methylthio to methylsulfonyl is a reliable route to introduce the sulfonyl group post-ring formation.

- Hydrolysis of esters to acids is a standard final step to obtain the carboxylic acid functionality.

- Reaction conditions such as temperature, pH, and solvent choice critically affect yield and purity.

- Purification often involves crystallization from mixed solvents (e.g., toluene and petroleum ether) to achieve >99% purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Methanesulfonyl Group

The methanesulfonyl (-SO₂CH₃) group at position 5 acts as a leaving group in nucleophilic substitution reactions. Studies demonstrate its displacement under basic conditions:

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| NH₃ (aq.) | 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid | 68% | 80°C, 6 h | |

| KSCN | 5-thiocyanato-1-methyl-1H-pyrazole-4-carboxylic acid | 52% | DMF, 100°C, 12 h |

This reactivity enables the introduction of amines, thiols, and other nucleophiles at position 5 for further derivatization.

Carboxylic Acid Functionalization

The carboxylic acid moiety undergoes classical transformations:

Esterification

Reaction with alcohols in acidic or coupling conditions:

-

Example : Methanol/H₂SO₄ yields methyl 5-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxylate (85% yield).

Amidation

Coupling with amines via acyl chloride intermediates:

-

Acyl chloride formation : Thionyl chloride (SOCl₂) converts the acid to 5-methanesulfonyl-1-methyl-1H-pyrazole-4-carbonyl chloride .

-

Amide synthesis : Reacting with pyridin-2-amine and triethylamine produces N-(pyridin-2-yl)-5-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide (72% yield) .

Azo Coupling Reactions

The pyrazole ring participates in diazotization and coupling reactions. For example:

-

Diazonium salt formation with NaNO₂/HCl followed by coupling with 8-hydroxyquinoline yields azo derivatives (e.g., 4 in , 70% yield).

-

These reactions expand applications in dye chemistry and coordination complexes .

Cyclocondensation Reactions

The carboxylic acid group facilitates heterocycle formation:

-

Reacting with hydrazines forms pyrazolo[3,4-b]pyridine derivatives via intramolecular cyclization .

-

Example : Condensation with phenylhydrazine produces fused pyrazolo-pyridines (51–94% yield) .

Suzuki-Miyaura Cross-Coupling

The pyrazole core enables palladium-catalyzed cross-coupling with aryl boronic acids:

| Boronic Acid | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | 4-(p-tolyl)-5-methanesulfonyl-1-methyl-1H-pyrazole | Pd(PPh₃)₄ | 65% |

This method introduces aryl/heteroaryl groups at position 4 for medicinal chemistry applications .

Decarboxylation and Rearrangement

Under thermal or acidic conditions, decarboxylation occurs:

-

Heating at 150°C in DMF yields 5-methanesulfonyl-1-methyl-1H-pyrazole (78% yield).

-

Rearrangement pathways are observed in strong acids, forming sulfone-substituted pyrazoline intermediates .

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

Aplicaciones Científicas De Investigación

Organic Synthesis

MSMPCA serves as a valuable building block in organic synthesis. It enables the creation of more complex molecules through various chemical reactions, including:

- Substitution Reactions : The methanesulfonyl group can be replaced with other functional groups.

- Coupling Reactions : MSMPCA can participate in coupling reactions to form larger molecular frameworks.

Research indicates that MSMPCA exhibits significant biological activities:

- Antimicrobial Activity : Studies have shown that MSMPCA and its derivatives possess moderate to excellent antifungal properties. For instance, a study demonstrated that certain pyrazole derivatives inhibited mycelial growth effectively against pathogenic fungi.

| Compound | Activity | Reference |

|---|---|---|

| MSMPCA Derivative | Moderate to excellent antifungal activity |

- Anti-inflammatory Properties : MSMPCA has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays revealed that certain derivatives significantly suppressed COX-2 activity, with IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib.

| Compound | COX Inhibition (IC₅₀) | Reference |

|---|---|---|

| MSMPCA Derivative | Comparable to celecoxib |

- Anticancer Activity : The compound has shown promise in anticancer research. A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives exhibited potent antiproliferative activity.

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| MSMPCA Derivative | MDA-MB-231 (Breast Cancer) | 2.43 | |

| MSMPCA Derivative | HepG2 (Liver Cancer) | 4.98 |

Pharmaceutical Development

Ongoing research is exploring the potential of MSMPCA as a pharmaceutical intermediate or active ingredient in drug development. Its unique properties make it suitable for designing new therapeutic agents targeting various diseases.

Case Studies

Several studies have explored the biological activities of compounds related to MSMPCA:

- Antifungal Activity Study : A study on a series of pyrazole derivatives indicated that structural modifications significantly influenced antifungal potency, with some compounds outperforming established fungicides like boscalid.

- Cytotoxicity Evaluation : Research on asymmetric MACs fused with pyrazole revealed that specific structural modifications could enhance anticancer activities, particularly against breast cancer cells.

Mecanismo De Acción

The mechanism of action of 5-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole-4-carboxylic acid derivatives differ primarily in substituents at positions 1, 3, and 5. Key structural analogs include:

Pharmacological and Physicochemical Properties

- Biological Activity :

- Methylsulfanyl (SMe) analogs () demonstrated analgesic and anti-inflammatory activities (e.g., compound 4c : 47.3% inhibition in carrageenan-induced edema at 50 mg/kg) with mild ulcerogenicity .

- Methanesulfonyl (SO₂Me) groups, being more polar than SMe, may enhance target binding but reduce membrane permeability compared to lipophilic groups like Ph () or isopropyl ().

Key Differences Table

Actividad Biológica

5-Methanesulfonyl-1-methyl-1H-pyrazole-4-carboxylic acid (MSMPCA) is a compound belonging to the pyrazole family, characterized by its five-membered ring structure containing nitrogen atoms. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Molecular Formula: C₆H₈N₂O₄S

CAS Number: 1227070-38-3

The unique structure of MSMPCA, particularly the methanesulfonyl group, contributes to its reactivity and potential biological applications.

1. Antimicrobial Activity

Research indicates that MSMPCA exhibits significant antimicrobial properties. In a study evaluating various pyrazole derivatives, compounds similar to MSMPCA were tested against a range of pathogenic fungi. The results demonstrated that these compounds inhibited mycelial growth effectively, suggesting potential applications in agricultural fungicides .

2. Anti-inflammatory Properties

The anti-inflammatory effects of MSMPCA have been highlighted in studies assessing its ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays demonstrated that certain pyrazole derivatives significantly suppressed COX-2 activity, which plays a crucial role in inflammation . The IC₅₀ values for these compounds were comparable to standard anti-inflammatory drugs like celecoxib.

3. Anticancer Activity

MSMPCA and its derivatives have shown promise in anticancer research. A series of pyrazole compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Some derivatives exhibited IC₅₀ values as low as 2.43 μM against MDA-MB-231 cells, indicating potent antiproliferative activity .

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| MSMPCA Derivative | MDA-MB-231 | 2.43 | |

| MSMPCA Derivative | HepG2 | 4.98 |

The mechanism through which MSMPCA exerts its biological effects involves interaction with specific molecular targets:

- Antimicrobial Action: The methanesulfonyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Anti-inflammatory Effect: By inhibiting COX enzymes, MSMPCA reduces the production of pro-inflammatory mediators.

- Anticancer Activity: The compound appears to induce apoptosis in cancer cells by affecting microtubule assembly and enhancing caspase activity .

Case Studies

Several studies have explored the biological activities of compounds related to MSMPCA:

- Antifungal Activity Study: A study conducted on a series of pyrazole derivatives showed that modifications in the structure significantly influenced antifungal potency, with some compounds outperforming established fungicides like boscalid .

- Cytotoxicity Evaluation: Research on asymmetric MACs fused with pyrazole revealed that specific structural modifications could enhance anticancer activities, particularly against breast cancer cells .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxylic acid derivatives?

- Methodological Guidance : Utilize acid anhydrides or chlorides (e.g., acetyl chloride, benzoyl chloride) to functionalize the pyrazole core, as demonstrated in analogous syntheses of ethyl ester derivatives . Key parameters include:

- Solvents : Ethanol, methanol, or pyridine for reflux conditions.

- Catalysts : K₂CO₃ or NaH to facilitate nucleophilic substitution at the 5-position.

- Reaction Time : 9–13 hours for optimal yields (77–89%) .

- Purification : Recrystallization in ethanol or column chromatography for high-purity isolates.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Guidance :

- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹; C=O, ~1700 cm⁻¹) groups .

- ¹H-NMR : Analyze substituent effects (e.g., methanesulfonyl protons at δ ~3.0–3.5 ppm; pyrazole ring protons at δ ~6.5–8.0 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peaks) and elemental composition .

Q. What in vivo models are suitable for evaluating the pharmacological activity of this compound?

- Methodological Guidance :

- Analgesic/Anti-inflammatory Testing : Use rodent models (e.g., carrageenan-induced paw edema) with oral administration (1% carboxymethyl cellulose suspension) .

- Ulcerogenicity : Assess gastric lesions via intraperitoneal dosing and histopathology .

- Dosage : Start with 50–100 mg/kg and compare to standards like indomethacin .

Advanced Research Questions

Q. How do electronic effects of substituents influence the biological activity of this compound?

- Methodological Guidance :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 5-position to enhance metabolic stability .

- Steric Effects : Bulky substituents (e.g., phenyl rings) may reduce bioavailability but improve target binding .

- Data Interpretation : Compare IC₅₀ values across analogs using regression analysis to identify key pharmacophores .

Q. How can computational methods validate experimental spectral data for this compound?

- Methodological Guidance :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level and simulate IR/NMR spectra using Gaussian or ORCA .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds between carboxylic acid and sulfonyl groups) .

- Discrepancy Resolution : Adjust computational models if experimental melting points deviate >5°C from predicted values .

Q. How should researchers address contradictions in pharmacological data across studies?

- Methodological Guidance :

- Meta-Analysis : Normalize data using % inhibition relative to controls and assess variability via ANOVA .

- Dose-Response Curves : Ensure linearity (R² > 0.95) and test for species-specific metabolism (e.g., cytochrome P450 profiling) .

- Replication : Repeat assays under standardized conditions (e.g., temperature: 25°C ± 1°C; fasting animals pre-dosing) .

Q. What strategies improve the hydrolytic stability of the methanesulfonyl group under physiological conditions?

- Methodological Guidance :

- pH Stability Studies : Test compound integrity in buffers (pH 1–9) via HPLC monitoring .

- Derivatization : Replace the carboxylic acid with ethyl esters (pro-drug approach) to reduce degradation in gastric fluid .

- Storage : Store at –20°C in anhydrous DMSO to prevent hydrolysis .

Q. What green chemistry approaches can replace traditional synthesis routes?

- Methodological Guidance :

- Solvent Alternatives : Use cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to reduce toxicity .

- Catalysts : Employ recyclable catalysts (e.g., Amberlyst-15) for sulfonylation steps .

- Waste Reduction : Optimize stoichiometry (e.g., 1.1 equiv. reagents) and recover unreacted starting materials via distillation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.